1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole-4-carboxamide
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Overview
Description
1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a difluoroethyl group, a nitro group, and a carboxamide group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole-4-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration of the pyrazole ring using a mixture of concentrated nitric acid and sulfuric acid.
Attachment of the Difluoroethyl Group: The difluoroethyl group can be introduced through electrophilic difluoroethylation using reagents such as (2,2-difluoroethyl)(aryl)iodonium triflate.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate compound with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The difluoroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as thiols, amines, and alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon, lithium aluminum hydride, and sodium borohydride.
Substitution: Common nucleophiles include thiols, amines, and alcohols, often under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure and potential pharmacological activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The difluoroethyl group can enhance the lipophilicity and metabolic stability of the compound, while the nitro group can participate in redox reactions. The carboxamide group can form hydrogen bonds with biological targets, potentially affecting enzyme activity or receptor binding.
Comparison with Similar Compounds
Similar Compounds
2-(2,2-difluoroethyl)-1,3-dicarbonyl compounds: These compounds share the difluoroethyl group and have been studied for their fungicidal activities.
1-chloro-2,2,2-trifluoroethyl difluoromethyl ether: This compound is used as a solvent for dispersing fluorinated materials.
Uniqueness
1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole-4-carboxamide is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of both the nitro and difluoroethyl groups makes it a versatile compound for various chemical transformations and biological studies.
Properties
Molecular Formula |
C6H6F2N4O3 |
---|---|
Molecular Weight |
220.13 g/mol |
IUPAC Name |
1-(2,2-difluoroethyl)-3-nitropyrazole-4-carboxamide |
InChI |
InChI=1S/C6H6F2N4O3/c7-4(8)2-11-1-3(5(9)13)6(10-11)12(14)15/h1,4H,2H2,(H2,9,13) |
InChI Key |
OYZHJOYLEVBSRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NN1CC(F)F)[N+](=O)[O-])C(=O)N |
Origin of Product |
United States |
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